molecular formula C18H21N5OS B7504144 [4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(1-propan-2-ylpyrazol-3-yl)methanone

[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(1-propan-2-ylpyrazol-3-yl)methanone

Cat. No.: B7504144
M. Wt: 355.5 g/mol
InChI Key: WNAIVXJXAMVWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(1-propan-2-ylpyrazol-3-yl)methanone, also known as BPIP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. BPIP is a small molecule that belongs to the class of piperazine derivatives and has a unique chemical structure, which makes it an attractive target for drug discovery and development.

Mechanism of Action

The exact mechanism of action of [4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(1-propan-2-ylpyrazol-3-yl)methanone is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain and other tissues. This compound has been reported to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of mood and behavior. This compound has also been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a key role in the regulation of mood and emotion. In addition, this compound has been reported to modulate the activity of several ion channels and enzymes, which are involved in the regulation of cellular signaling and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have reported that this compound can induce the expression of several genes that are involved in the regulation of cellular signaling and metabolism. This compound has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. In vivo studies have reported that this compound can modulate the activity of several neurotransmitter systems in the brain and other tissues, leading to the regulation of mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(1-propan-2-ylpyrazol-3-yl)methanone has several advantages and limitations for lab experiments. One advantage is its potent pharmacological activity, which makes it an attractive target for drug discovery and development. Another advantage is its unique chemical structure, which allows for the synthesis of structurally related compounds with potentially improved pharmacological properties. One limitation is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful evaluation in preclinical studies.

Future Directions

There are several future directions for the scientific research of [4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(1-propan-2-ylpyrazol-3-yl)methanone. One direction is the development of novel this compound derivatives with improved pharmacological properties, such as increased potency, selectivity, and solubility. Another direction is the evaluation of this compound in animal models of mental disorders, such as schizophrenia and depression, to determine its potential therapeutic efficacy. Additionally, the investigation of the molecular mechanisms underlying the pharmacological activity of this compound can provide insights into the regulation of cellular signaling and metabolism, which can lead to the development of new therapeutic strategies for various diseases.

Synthesis Methods

[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(1-propan-2-ylpyrazol-3-yl)methanone can be synthesized using a variety of methods, including the reaction of 1-(1-propan-2-ylpyrazol-3-yl)piperazine with 2-bromo-1,3-benzothiazole, followed by the reaction with 2-aminoacetophenone. Another method involves the reaction of 1-(1-propan-2-ylpyrazol-3-yl)piperazine with 2-chloro-1,3-benzothiazole, followed by the reaction with 2-aminobenzophenone. Both methods have been reported to yield this compound with high purity and yield.

Scientific Research Applications

[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(1-propan-2-ylpyrazol-3-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit potent antipsychotic and antidepressant activities, making it a promising candidate for the treatment of mental disorders such as schizophrenia and depression. In neuroscience, this compound has been reported to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. In pharmacology, this compound has been shown to have potential as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-propan-2-ylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-13(2)23-8-7-15(20-23)17(24)21-9-11-22(12-10-21)18-19-14-5-3-4-6-16(14)25-18/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAIVXJXAMVWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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